Gentiside B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Gentiside B can be synthesized through a series of chemical reactions involving the esterification of 2,3-dihydroxybenzoic acid with an appropriate alkyl chain . The reaction typically involves the use of potassium carbonate in methanol at room temperature for about 27 hours .
Industrial Production Methods
Industrial production of this compound involves the extraction from the root and rhizome of Gentiana rigescens using optimized heat reflux extraction conditions . The extraction parameters include an extraction time of approximately 2.5 hours, an extraction temperature of 80°C, and a solvent-to-material ratio of 20:1 mL/g .
Chemical Reactions Analysis
Types of Reactions
Gentiside B undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to its corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkoxides and amines are commonly used.
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted derivatives of this compound .
Scientific Research Applications
Gentiside B has a wide range of scientific research applications:
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Gentiside A: Another neuritogenic compound from Gentiana rigescens with similar activity.
Gentisides C-K: A series of neuritogenic compounds with varying alkyl chain lengths.
ABG-199: A synthetic derivative with significant neuritogenic activity.
Uniqueness
Gentiside B is unique due to its specific alkyl chain length and its ability to induce neurite outgrowth at low concentrations, comparable to the best nerve growth factor concentrations . Its structural simplicity and potent activity make it a valuable compound for further research and development.
Properties
IUPAC Name |
[(20S)-20-methyldocosyl] 2,3-dihydroxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52O4/c1-3-26(2)22-19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-20-25-34-30(33)27-23-21-24-28(31)29(27)32/h21,23-24,26,31-32H,3-20,22,25H2,1-2H3/t26-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIEXPCXAWNKDMT-SANMLTNESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCCCCCCCCCCCCCCCCCOC(=O)C1=C(C(=CC=C1)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)CCCCCCCCCCCCCCCCCCCOC(=O)C1=C(C(=CC=C1)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.